ヘレナリン

概要

説明

作用機序

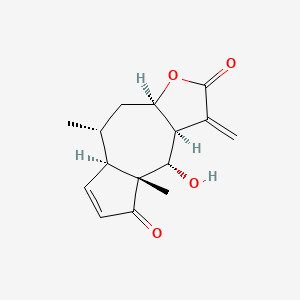

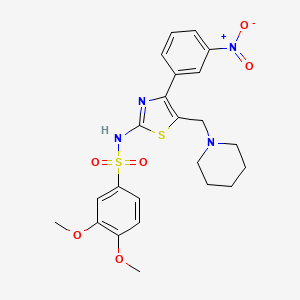

ヘレナリンの作用機序には、いくつかの経路が含まれます。 p65サブユニットを直接標的として、転写因子NF-κBを選択的に阻害します . この阻害は、p65サブユニットのシステイン硫ヒドリル基のアルキル化によって達成され、そのDNA結合が阻止されます . ヘレナリンは、活性酸素種のレベルを高め、ミトコンドリア膜電位を低下させ、小胞体ストレスを引き起こし、NF-κB経路を不活性化します . これらの効果は、まとめて、その抗炎症作用と抗癌作用に貢献します .

類似の化合物との比較

ヘレナリンは、ジヒドロヘレナリン、11α、13-ジヒドロヘレナリン酢酸、2,3-デヒドロヘレナリン、6-O-イソブチリルヘレナリンなどの他の化合物を含む、セスキテルペンラクトンのグループに属しています . これらの化合物は、類似の構造的特徴と生物学的活性を共有していますが、毒性と効力に違いがあります . たとえば、ジヒドロヘレナリンは、自然に存在する誘導体であり、ヘレナリン自体よりも毒性があります . ヘレナリンのユニークな特徴は、他のセスキテルペンラクトンとは異なるメカニズムでNF-κBを選択的に阻害する能力です .

科学的研究の応用

Safety and Hazards

Helenalin is used for R&D purposes only and is not recommended for medicinal, household, or other uses . It can cause allergic reactions and is toxic to healthy tissues . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

While Helenalin’s ability to cause allergic reactions and its toxicity to healthy tissues have so far prevented the development of this sesquiterpene lactone as an anticancer or anti-inflammatory drug, there has been a recent interest in the biological properties, as well as in the synthesis of Helenalin analogs . This suggests potential future directions for research into the therapeutic applications of Helenalin.

生化学分析

Biochemical Properties

Helenalin plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, helenalin targets the p65 subunit of the transcription factor NF-κB by reacting with cysteine 38 through Michael addition . This interaction inhibits the NF-κB pathway, which is crucial for cell survival and proliferation. Additionally, helenalin has been shown to inhibit human cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2A13, affecting the oxidative metabolism of various substrates .

Cellular Effects

Helenalin exerts profound effects on various cell types and cellular processes. In cancer cells, helenalin induces apoptosis through a CD95 death receptor-independent pathway . It activates caspases, leading to DNA fragmentation and phosphatidylserine translocation. Helenalin also influences cell signaling pathways by inhibiting the NF-κB pathway, resulting in reduced cell proliferation and increased apoptosis . Furthermore, helenalin affects gene expression by modulating the levels of ER stress-associated proteins such as binding immunoglobulin protein and protein disulfide isomerase .

Molecular Mechanism

The molecular mechanism of helenalin involves multiple pathways. Helenalin induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This release leads to the dissipation of the mitochondrial transmembrane potential, further enhancing apoptosis. Helenalin also inhibits the NF-κB pathway by targeting the p65 subunit, preventing its translocation to the nucleus and subsequent gene transcription . Additionally, helenalin inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of helenalin change over time. Helenalin induces a time-dependent cleavage of caspase substrates and proteolytic processing of procaspases . The stability and degradation of helenalin in vitro and in vivo have been studied, showing that it remains effective over a specific period before degradation . Long-term effects of helenalin on cellular function include sustained inhibition of the NF-κB pathway and prolonged induction of apoptosis .

Dosage Effects in Animal Models

The effects of helenalin vary with different dosages in animal models. At low doses, helenalin induces apoptosis without significant toxicity . At higher doses, helenalin can cause adverse effects, including hepatotoxicity and inhibition of cytochrome P450 enzymes . Threshold effects have been observed, where a minimum concentration of helenalin is required to induce apoptosis effectively .

Metabolic Pathways

Helenalin is involved in various metabolic pathways. It undergoes oxidative metabolism primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2A13 . The main oxidative metabolites include 14-hydroxyhelenalin and 9-hydroxyhelenalin . Helenalin also affects metabolic flux by inhibiting cytochrome P450 enzymes, leading to altered metabolite levels .

Transport and Distribution

Helenalin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The distribution of helenalin within tissues is influenced by its interactions with cytochrome P450 enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of helenalin is crucial for its activity and function. Helenalin targets specific compartments or organelles, such as mitochondria, where it induces cytochrome c release and apoptosis . Post-translational modifications and targeting signals direct helenalin to these specific locations, enhancing its efficacy .

準備方法

ヘレナリンは、超臨界CO2流体抽出法を用いて、くしゃみ草などの植物から抽出できます . このプロセスには、くしゃみ草の葉を砕いて超臨界抽出釜に入れ、超臨界CO2流体を使用して化合物を抽出することが含まれます。 次に、抽出物を高速逆流クロマトグラフィーで分離し、紫外線検出器でオンライン検出を行い、最後に濃縮および結晶化してヘレナリンを得ます . この方法は効率的で高速であり、連続生産に適しているため、産業用途に最適です .

化学反応の分析

類似化合物との比較

Helenalin belongs to the group of sesquiterpene lactones, which includes other compounds such as dihydrohelenalin, 11α,13-dihydrohelenalin acetate, 2,3-dehydrohelenalin, and 6-O-isobutyrylhelenalin . These compounds share similar structural features and biological activities but differ in their toxicity and potency . For instance, dihydrohelenalin is a naturally occurring derivative that is more toxic than helenalin itself . The unique feature of helenalin is its ability to selectively inhibit NF-κB through a distinct mechanism, which sets it apart from other sesquiterpene lactones .

特性

IUPAC Name |

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217868 | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [MSDSonline] | |

| Record name | Helenalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE., THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS., HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STERNUTATIVE CRYSTALS FROM BENZENE | |

CAS No. |

6754-13-8 | |

| Record name | Helenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helenalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELENALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELENALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167-168 °C | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)